molecular formula C12H11N3O2S B7636823 N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B7636823
M. Wt: 261.30 g/mol
InChI Key: DNPVISZEQFHCFU-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a cyano group attached to a thiophene ring, an ethyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The cyano group is introduced through a cyanothiophene derivative, which is then reacted with appropriate reagents to form the oxazole ring. The ethyl and methyl groups are added through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It may have potential biological activity, such as antimicrobial or antioxidant properties, making it useful in studying biological systems.

Medicine: The compound could be explored for its therapeutic potential, including anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It could bind to specific receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the cyanothiophene moiety but has a different functional group.

  • 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates: These compounds also contain a cyano group on the thiophene ring and exhibit anti-inflammatory properties.

Uniqueness: N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-3-9-10(7(2)17-15-9)11(16)14-12-8(6-13)4-5-18-12/h4-5H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVISZEQFHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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